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Abstract
Chronic inflammation is a critical factor in the pathogenesis of numerous age-related diseases.

A key regulator of inflammatory pathways is the transcription factor NF-κB. Sirtuin 1 (SIRT1),

an NAD+-dependent protein deacetylase, has been identified as a crucial suppressor of NF-κB

signaling. SRTCX1003 is a small molecule activator of SIRT1 (STAC) that has demonstrated a

significant role in mitigating inflammatory responses. This document provides a comprehensive

technical overview of SRTCX1003, its mechanism of action, quantitative in vitro and in vivo

data, and detailed experimental protocols relevant to its study.

Introduction to SRTCX1003
SRTCX1003 is a potent small molecule activator of SIRT1. It belongs to a class of compounds

known as STACs, which enhance the enzymatic activity of SIRT1. By activating SIRT1,

SRTCX1003 plays a direct role in the deacetylation of key inflammatory mediators, leading to

the suppression of pro-inflammatory signaling pathways.

Molecular Formula: C23H23N5O3S[1]

CAS Number: 1203480-93-6[1][2]
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Mechanism of Action: The Role of SRTCX1003 in the
SIRT1-NF-κB Pathway
The primary anti-inflammatory mechanism of SRTCX1003 is through the activation of SIRT1,

which in turn inhibits the NF-κB signaling pathway. NF-κB is a central transcription factor that

governs the expression of numerous pro-inflammatory genes, including cytokines and

chemokines. The activity of NF-κB is regulated by post-translational modifications, with

acetylation of its p65 subunit being a key step for its activation.

SIRT1 directly deacetylates the p65 subunit of NF-κB at lysine 310, a modification that is

crucial for NF-κB's transcriptional activity. By enhancing SIRT1's deacetylase activity,

SRTCX1003 promotes the deacetylation of p65, thereby inhibiting NF-κB's ability to bind to

DNA and activate the transcription of pro-inflammatory genes. This leads to a reduction in the

production and secretion of inflammatory cytokines such as TNFα and IL-12.[2]
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Caption: SRTCX1003's anti-inflammatory mechanism of action.

Quantitative Data
The efficacy of SRTCX1003 has been quantified in both in vitro and in vivo models.

Table 1: In Vitro Activity of SRTCX1003
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Parameter Value Description

SIRT1 Activation (EC1.5) 0.61 µM

The concentration of

SRTCX1003 required to elicit a

1.5-fold increase in SIRT1

enzymatic activity.[2]

p65 Acetylation Inhibition

(IC50)
1.42 µM

The concentration of

SRTCX1003 that inhibits 50%

of p65 acetylation in a cellular

assay.[2]

Table 2: In Vivo Efficacy of SRTCX1003 in a Mouse
Model of LPS-Induced Inflammation

Treatment Group Dose (mg/kg)
Plasma TNFα (%
Reduction vs. LPS)

Plasma IL-12p40 (%
Reduction vs. LPS)

SRTCX1003 10 ~25% ~20%

SRTCX1003 30 ~45% ~40%

SRTCX1003 100 ~60% ~55%

Dexamethasone 1 ~60% ~60%

Experimental Protocols
Cellular p65 Acetylation Assay
This assay quantitatively measures the effect of SRTCX1003 on the acetylation of the p65

subunit of NF-κB in a cellular context.

Methodology:

Cell Culture and Transduction:

HEK293 or U2OS cells are seeded in appropriate culture vessels.
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Cells are co-transduced with BacMam viruses expressing the p300 histone

acetyltransferase (HAT) and an HA-tagged p65 subunit of NF-κB. This ensures sufficient

levels of both the enzyme responsible for p65 acetylation and the substrate.

Compound Treatment:

Transduced cells are plated in multi-well plates.

Cells are treated with varying concentrations of SRTCX1003 or a vehicle control for a

specified period.

Cell Lysis:

After treatment, the culture medium is removed, and cells are lysed using a suitable lysis

buffer to release cellular proteins.

Detection of Acetylated p65:

The level of acetylated p65 in the cell lysates is determined using an AlphaScreen

(Amplified Luminescent Proximity Homogeneous Assay) format. This assay utilizes donor

and acceptor beads that, when in proximity, generate a luminescent signal.

Antibodies specific to the HA-tag on p65 and to acetylated lysine 310 of p65 are used to

bring the donor and acceptor beads together in the presence of acetylated p65.

The luminescent signal is measured using a plate reader, and the data is used to

determine the IC50 value of SRTCX1003 for the inhibition of p65 acetylation.
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Caption: Workflow for the cellular p65 acetylation assay.

Acute LPS-Induced Inflammation Mouse Model
This in vivo model is used to assess the anti-inflammatory efficacy of SRTCX1003 in a living

organism.

Methodology:
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Animal Acclimation:

Male C57BL/6 mice are acclimated for a minimum of one week before the experiment.

Compound Administration:

Mice are orally administered with either SRTCX1003 at various doses (e.g., 10, 30, 100

mg/kg), a vehicle control, or a positive control such as dexamethasone (e.g., 1 mg/kg).

Induction of Inflammation:

Approximately 30 minutes after compound administration, inflammation is induced by an

intraperitoneal (IP) injection of lipopolysaccharide (LPS) from E. coli.

Sample Collection:

At a specified time point after LPS challenge (e.g., 2 hours), blood samples are collected

from the mice via cardiac puncture into tubes containing an anticoagulant.

Plasma is separated by centrifugation.

Cytokine Analysis:

The concentrations of pro-inflammatory cytokines, such as TNFα and IL-12p40, in the

plasma samples are measured using specific Enzyme-Linked Immunosorbent Assays

(ELISAs).

Data Analysis:

The cytokine levels in the SRTCX1003-treated groups are compared to the vehicle-treated

LPS group to determine the percentage reduction in cytokine production.
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Caption: Workflow for the acute LPS-induced inflammation mouse model.

Conclusion
SRTCX1003 is a promising small molecule activator of SIRT1 with demonstrated anti-

inflammatory properties. Its mechanism of action, centered on the inhibition of the NF-κB

pathway through p65 deacetylation, provides a targeted approach to modulating inflammatory

responses. The quantitative data from both in vitro and in vivo studies support its potential as a

therapeutic agent for inflammation-driven diseases. The detailed experimental protocols

provided herein offer a framework for the further investigation and characterization of

SRTCX1003 and similar compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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